2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Overview
Description
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H16F2N2O and its molecular weight is 218.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Rearrangement of β-Amino Alcohols
Research on the rearrangement of β-amino alcohols via aziridinium intermediates offers insights into the synthesis of complex amino-derived compounds. Such rearrangements are important for creating a variety of amines, which could be relevant to the synthesis or modification of compounds like 2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Biosensors for Amino Acid Determination
The development of biosensors for the determination of D and L-amino acids illustrates the application of amino acid analysis in food quality, biomedical diagnostics, and environmental monitoring. These technologies emphasize the importance of amino acids in various scientific fields and could be relevant for analyzing compounds with complex structures (Pundir, Lata, & Narwal, 2018).
Asymmetric Synthesis of α-Amino Acids
Asymmetric synthesis of α-amino acids through Michael addition reactions involving Ni(II) complexes of amino acids underscores the importance of stereochemistry in drug development and synthesis of biologically active compounds. This area of research may provide methods to synthesize or modify chiral centers in complex molecules, potentially including those similar to your compound of interest (Aceña, Sorochinsky, & Soloshonok, 2014).
Fluorine in Protein Design
The incorporation of fluorinated amino acids into proteins for novel chemical and biological properties indicates the broader applicability of fluorine chemistry in biotechnology and materials science. This research might be tangentially related to understanding the effects of fluorine substitutions in complex organic compounds (Buer & Marsh, 2012).
Properties
IUPAC Name |
2-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-2-7-5-14(6-8(7)10)9(15)4-13/h7-8H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLVYOBJFTLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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